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Compound of Interest

Compound Name:
3-Amino-5-fluoro-4-

hydroxybenzoic acid

CAS No.: 1025127-44-9

Cat. No.: B1374392

Get Quote

CAS Number: 1025127-44-9 Molecular Formula: C₇H₆FNO₃ Molecular Weight: 171.13 g/mol

[1]

Executive Summary
3-Amino-5-fluoro-4-hydroxybenzoic acid is a high-value fluorinated building block used

primarily in the synthesis of heterocyclic pharmaceutical agents. Structurally, it combines a

benzoic acid moiety with an ortho-amino phenol core, flanked by a fluorine atom. This unique

substitution pattern imparts specific electronic and steric properties:

Fluorine Effect: The C5-fluorine atom lowers the pKa of the adjacent phenolic hydroxyl group

via inductive withdrawal (

effect), enhancing metabolic stability and altering hydrogen-bond donor capabilities
compared to the non-fluorinated analog (3-amino-4-hydroxybenzoic acid).

Heterocyclic Precursor: The ortho-amino hydroxyl motif is the canonical precursor for

benzoxazoles, a privileged scaffold in kinase inhibitors and GPCR modulators (e.g., 5-HT5A
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receptor antagonists).

Zwitterionic Nature: The compound exists as a zwitterion at physiological pH, influencing its

solubility profile and handling requirements.

Physicochemical Profile
The strategic placement of fluorine modulates the acidity and lipophilicity of the scaffold.

Property Value / Description Note

Appearance Off-white to grey/brown solid
Oxidizes slowly upon air

exposure.

Melting Point >250 °C (Decomposes)
Typical for zwitterionic amino

acids.

Solubility
DMSO, Dilute Acid (HCl),

Dilute Base (NaOH)

Low solubility in water/organic

solvents at neutral pH

(Isoelectric point).

pKa (Acid) ~2.5 (COOH)
Predicted; lowered by F-

substitution.

pKa (Base) ~3.5 - 4.0 (Anilinium)
Predicted; F-substitution

reduces basicity of amine.

pKa (Phenol) ~8.5

Predicted; more acidic than

phenol (pKa 10) due to F and

COOH.

LogP ~0.5 - 0.9 Moderate lipophilicity.

Zwitterionic Equilibrium
At neutral pH, the molecule exists primarily in a zwitterionic state (COO⁻ / NH₃⁺), which

dictates its low solubility in non-polar solvents.
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Figure 1: pH-dependent ionization states of 3-Amino-5-fluoro-4-hydroxybenzoic acid.

Synthetic Methodology
The synthesis of 3-amino-5-fluoro-4-hydroxybenzoic acid is typically achieved via the

nitration of 3-fluoro-4-hydroxybenzoic acid followed by reduction. This route leverages the

directing effects of the hydroxyl group to install the nitrogen at the 5-position (meta to the

fluorine, ortho to the hydroxyl).

Step 1: Regioselective Nitration
Precursor: 3-Fluoro-4-hydroxybenzoic acid (CAS 350-29-8). Reagents: Fuming Nitric Acid (

), Concentrated Sulfuric Acid (

).[2] Mechanism: Electrophilic Aromatic Substitution (

). The -OH group is a strong ortho, para-director. The -COOH is a meta-director. The -F is a
weak ortho, para-director. The position ortho to the -OH and meta to the -COOH (C5) is the
most activated site.

Protocol:

Dissolve 3-fluoro-4-hydroxybenzoic acid (1.0 eq) in conc.

at -5 °C.[2]

Dropwise add fuming

(1.05 eq) maintaining temperature < 0 °C.

Stir for 1-2 hours, allowing the mixture to warm to room temperature.
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Pour onto crushed ice. The product, 3-fluoro-4-hydroxy-5-nitrobenzoic acid, precipitates as a

yellow solid.

Filter, wash with cold water, and dry.

Step 2: Nitro Reduction
Reagents: Hydrogen (

), Palladium on Carbon (Pd/C) OR Tin(II) Chloride (

).[3] Protocol (Catalytic Hydrogenation):

Dissolve the nitro intermediate in Methanol or Ethanol.

Add 10% Pd/C (5-10 wt%).

Stir under

atmosphere (balloon pressure or 1-3 bar) at RT for 4-12 hours.

Filter through Celite to remove catalyst.

Concentrate filtrate.[3] The product may crystallize upon cooling or require precipitation by

pH adjustment to the isoelectric point.
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Figure 2: Synthetic route from commercially available precursors.

Reactivity & Derivatization[5]
This scaffold is a "chemical chameleon," offering three distinct points of attachment for

medicinal chemistry campaigns.
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A. Benzoxazole Formation (Key Application)
The ortho-amino phenol motif is the primary precursor for benzoxazoles.

Reaction: Condensation with carboxylic acids, aldehydes, or orthoesters.

Condition: Heating with polyphosphoric acid (PPA) or trimethylsilyl polyphosphate (PPSE).

Utility: Access to fluorinated benzoxazole-5-carboxylic acids, which are bioisosteres of

indole-5-carboxylic acids.

B. Amide Coupling
The C1-Carboxylic acid can be coupled to amines to form amides.

Challenge: The unprotected aniline and phenol can interfere.

Solution: Transient protection (e.g., as a methyl ester or acetonide) is often required before

activating the carboxylic acid.

C. Sandmeyer-Type Transformations
The amino group can be converted to other halides (Cl, Br, I) or a nitrile via diazonium salts,

allowing for the synthesis of 3,5-difluoro or 3-chloro-5-fluoro derivatives.
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Figure 3: Divergent synthesis pathways from the core scaffold.

Medicinal Chemistry Applications
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5-HT5A Receptor Modulators
Patent literature identifies this scaffold as a key intermediate in the synthesis of tricyclic

guanidine derivatives targeting the 5-HT5A receptor [1]. The fluorine atom at the 5-position is

critical for:

Metabolic Stability: Blocking the metabolically labile position ortho to the phenol.

Binding Affinity: Modulating the pKa of the phenol to optimize interactions with receptor

residues (e.g., serine or threonine side chains).

Antibacterial Agents
Similar fluoro-hydroxy-amino benzoic acid scaffolds are used in the synthesis of

fluoroquinolones and ansamycin antibiotics. The 3-amino-5-fluoro-4-hydroxy moiety serves as

a mimetic of the naturally occurring 3-amino-5-hydroxybenzoic acid (AHBA) starter unit,

potentially yielding novel "fluoro-ansamycins" with altered potency profiles.

Handling & Safety
Hazard Classification: Irritant (Skin, Eye, Respiratory).

Storage: Hygroscopic and light-sensitive. Store under inert atmosphere (Argon/Nitrogen) at

2-8 °C.

Stability: The amino-phenol moiety is susceptible to oxidation (browning) over time. Re-

purification via recrystallization from acidic water/methanol is recommended if the solid

darkens.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.chemicalbook.com%2FChemicalProductProperty_EN_CB6266468.htm
https://www.bldpharm.com/products/1025127-52-9.html
https://www.benchchem.com/product/b1374392/docs?utm_src=pdf-body#3-amino-5-fluoro-4-hydroxybenzoic-acid-technical-profile-synthetic-guide
http://www.bio-fount.com/cn/goods2/179543_122.html
https://www.bldpharm.com/products/1025127-52-9.html
https://www.bldpharm.com/products/946121-50-2.html
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.bldpharm.com%2Fproducts%2F1025127-44-9.html
https://www.bldpharm.com/products/1025127-52-9.html
https://www.bldpharm.com/products/946121-50-2.html
https://www.benchchem.com/product/b1374392?utm_src=pdf-custom-synthesis#bc-rfq
http://www.bio-fount.com/cn/goods2/179543_122.html
http://www.bio-fount.com/cn/goods2/179543_122.html
https://patentimages.storage.googleapis.com/c1/7e/c2/ade948b0b69c47/EP2119704A1.pdf
https://www.chemicalbook.com/synthesis/3-amino-4-hydroxybenzoic-acid.htm
https://www.bldpharm.com/products/1025127-52-9.html
https://www.bldpharm.com/products/946121-50-2.html
https://www.benchchem.com/product/b1374392/docs#3-amino-5-fluoro-4-hydroxybenzoic-acid-technical-profile-synthetic-guide
https://www.benchchem.com/product/b1374392/docs#3-amino-5-fluoro-4-hydroxybenzoic-acid-technical-profile-synthetic-guide
https://www.benchchem.com/product/b1374392/docs#3-amino-5-fluoro-4-hydroxybenzoic-acid-technical-profile-synthetic-guide
https://www.benchchem.com/product/b1374392/docs#3-amino-5-fluoro-4-hydroxybenzoic-acid-technical-profile-synthetic-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1374392?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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